Lisinopril S,S,S-Diketopiperazine (DKP) is a potential degradation product of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. [, ] It forms through intramolecular cyclization of Lisinopril, primarily under elevated temperature conditions. [, ] In pharmaceutical manufacturing, the presence of DKP serves as a critical indicator of process control, with acceptable levels typically maintained below 0.2% w/w relative to Lisinopril. []
While specific synthesis methods for DKP are not detailed in the provided abstracts, its formation occurs as an undesirable byproduct during Lisinopril synthesis or storage. [, , , ] Overheating during the distillation stage of Lisinopril synthesis is a known factor contributing to DKP formation. []
Although detailed molecular structure analyses are not explicitly provided in the abstracts, the chemical name "Lisinopril S,S,S-Diketopiperazine" suggests the presence of a diketopiperazine ring formed through intramolecular cyclization within the Lisinopril molecule. [] The "S,S,S" designation likely refers to the stereochemistry of specific chiral centers within the molecule. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: